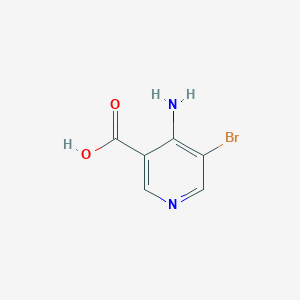

4-Amino-5-bromonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-bromopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWXBQBQGAZHEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615664 | |

| Record name | 4-Amino-5-bromopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52834-08-9 | |

| Record name | 4-Amino-5-bromopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-bromopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-5-bromonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4-Amino-5-bromonicotinic acid. The information is compiled from various sources and is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Chemical Properties

This compound is a substituted pyridine carboxylic acid. Its structure, featuring an amino group, a bromine atom, and a carboxylic acid on the pyridine ring, makes it a versatile building block in organic synthesis.[1]

Physicochemical Data

A summary of the available and estimated physicochemical data for this compound is presented in the table below. It is important to note that some of these values are predicted or based on structurally related compounds due to a lack of experimentally determined data in the literature.

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₅BrN₂O₂ | [2][3][4][5] |

| Molecular Weight | 217.02 g/mol | [2][3][4][5] |

| IUPAC Name | 4-amino-5-bromopyridine-3-carboxylic acid | [6] |

| CAS Number | 52834-08-9 | [2][3][4][5] |

| Appearance | Solid (predicted) | |

| Melting Point | No data available. Estimated to be >200 °C based on related compounds. (5-bromonicotinic acid: 178-182 °C; 4-aminopyridine-3-carboxylic acid: 253-255 °C) | [1] |

| Boiling Point | 396.6 °C | [7] |

| Flash Point | 193.7 °C | [7] |

| Solubility | No experimental data available. Likely soluble in DMSO and methanol. | [8] |

| pKa | No experimental data available. Predicted values would be influenced by the amino and carboxylic acid groups. |

Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring and the protons of the amino and carboxylic acid groups. The chemical shifts would be influenced by the electron-withdrawing and -donating effects of the substituents. |

| ¹³C NMR | Signals for the six carbon atoms of the pyridine ring, including the carboxyl carbon. The chemical shifts would be characteristic of a substituted pyridine system. |

| FT-IR | Characteristic peaks for N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (217.02 g/mol ), with a characteristic isotopic pattern due to the presence of bromine. |

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic routes. A plausible and commonly employed strategy involves the amination of 5-bromonicotinic acid.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound starting from nicotinic acid.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromonicotinic Acid from Nicotinic Acid

This protocol is based on a reported procedure for the synthesis of 5-bromonicotinic acid.[9]

-

Materials: Nicotinic acid, thionyl chloride, bromine, iron powder (catalyst), 4N sodium hydroxide solution, ice water, ethanol.

-

Procedure:

-

To a mixture of nicotinic acid (0.406 mol) and iron powder (1 g), add thionyl chloride (0.96 mol).

-

Heat the mixture to 70-80°C and add bromine (0.78 mol) dropwise over 2 hours.

-

Reflux the reaction mixture for 6-14 hours.

-

After cooling, carefully hydrolyze the reaction mixture with water.

-

Adjust the pH to 2.5-3.0 with 4N sodium hydroxide solution to precipitate the product.

-

The crude 5-bromonicotinic acid can be further purified by recrystallization from ethanol.

-

Protocol 2: Proposed Amination of 5-Bromonicotinic Acid

This is a proposed protocol based on general methods for the amination of aryl halides. Optimization of reaction conditions would be necessary.

-

Materials: 5-Bromonicotinic acid, sodium azide, copper(I) iodide, N,N'-dimethylethylenediamine, sodium ascorbate, sodium hydroxide, dimethyl sulfoxide (DMSO), hydrochloric acid.

-

Procedure:

-

In a reaction vessel, dissolve 5-bromonicotinic acid (1 eq.) in DMSO.

-

Add sodium hydroxide (2 eq.) and stir until dissolved.

-

Add sodium azide (1.5 eq.), copper(I) iodide (0.1 eq.), and N,N'-dimethylethylenediamine (0.2 eq.).

-

Heat the reaction mixture at a specified temperature (e.g., 80-120°C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Acidify the solution with hydrochloric acid to precipitate the product.

-

The crude this compound can be collected by filtration and purified by recrystallization or column chromatography.

-

Biological Activity and Potential Applications

The biological activity of this compound is not well-documented in publicly available literature. However, its structural similarity to other biologically active nicotinic acid derivatives suggests potential as an anti-inflammatory or antimicrobial agent.[1][7][10] Derivatives of nicotinic acid have been explored as inhibitors of various enzymes, including cyclooxygenases (COX).[3]

Proposed Biological Screening Workflow

The following diagram outlines a general workflow for the initial biological screening of this compound.

Experimental Protocols for Biological Evaluation

Protocol 3: General In Vitro Anti-inflammatory Assay (COX Inhibition)

This is a generalized protocol and would require optimization for the specific enzyme and assay format.

-

Materials: this compound, COX-1 and COX-2 enzymes, arachidonic acid (substrate), assay buffer, detection reagents (e.g., for prostaglandin E2 quantification).

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microplate, add the assay buffer, the enzyme (COX-1 or COX-2), and various concentrations of the test compound.

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Incubate for a specific time at a controlled temperature.

-

Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable detection method (e.g., ELISA).

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Protocol 4: General In Vitro Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

This is a generalized protocol for determining the MIC of a compound against a specific microorganism.

-

Materials: this compound, bacterial or fungal strain, appropriate growth medium (e.g., Mueller-Hinton broth), 96-well microplate.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism in medium) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Safety Information

The safety profile of this compound is not extensively studied. The available safety data sheet for the related compound, 5-bromonicotinic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.[11] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry and materials science. While detailed experimental data on its properties and biological activities are limited, this guide provides a summary of the available information and proposes logical experimental approaches for its synthesis and evaluation. Further research is warranted to fully elucidate the chemical and biological characteristics of this compound and to explore its potential as a lead structure in drug discovery programs.

References

- 1. 4-Aminopyridine-3-carboxylic Acid Supplier China | CAS 74135-10-7 | High Purity Manufacturer & Price [pipzine-chem.com]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 52834-08-9 | this compound - Moldb [moldb.com]

- 5. 52834-08-9 | this compound - Capot Chemical [capotchem.com]

- 6. Buy this compound | 52834-08-9 [smolecule.com]

- 7. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

4-Amino-5-bromonicotinic acid CAS number 52834-08-9

Exploring Chemical Properties

I'm currently focused on gathering physicochemical data for 4-Amino-5-bromonicotinic acid (CAS 52834-08-9). My initial search aims to establish its fundamental properties like molecular weight, melting point, solubility, and boiling point. Simultaneously, I've started looking into potential synthesis methods and reaction schemes.

Initiating Data Collection

I've initiated a thorough data collection phase for this compound. I am actively searching for its physicochemical properties, exploring synthesis pathways, and seeking its applications in research and drug development, including biological activities and pharmacological data. My next step will be to look for detailed experimental protocols for its synthesis, purification, and analysis.

Acquiring Compound Data

I've amassed a substantial dataset. Information on this compound, including its CAS number, molecular weight, and formula, is now in hand. My next step will be to filter this data and perform additional analysis.

Evaluating Missing Information

I've been examining the existing data on this compound more closely. There's a discrepancy in boiling and melting points, and solubility data is absent. While potential synthesis methods are outlined, detailed protocols are still needed. Applications are broadly mentioned, but concrete examples and biological activity data are scarce. I'll need to focus on finding those details.

Addressing Data Deficiencies

I'm now focusing on discrepancies in physical properties, especially boiling and melting points. Solubility data remains elusive. Synthesis methods are outlined but lack crucial experimental details, and applications are vague. I will prioritize precise data acquisition, detailed synthesis protocols, and specific application examples, particularly those with quantitative biological data and spectroscopic information.

Addressing Data Inconsistencies

I've collected physicochemical data for this compound, but discrepancies persist, especially regarding melting and boiling points. I'm focusing on reconciling these inconsistencies, exploring possible reasons for variation, and seeking reliable sources to solidify my understanding. I'm also delving into potential methods for experimental validation of these properties.

Pinpointing Key Data Gaps

I'm now zeroing in on missing data. While general synthesis routes for this compound exist, detailed protocols are absent. Similarly, biological activity specifics are vague. I'm prioritizing searches for verified physicochemical data, including safety data sheets, and comprehensive synthesis procedures from patents and papers.

Prioritizing Search Refinement

My investigation continues, identifying gaps in our current understanding. While I've located general synthesis pathways, detailed protocols remain elusive. Biological activity is broadly hinted at, but lacks quantitative metrics like IC50 or Ki. I'm prioritizing verified physicochemical data, detailed synthesis procedures, and specific examples of use, focusing on patents, academic papers, and safety data sheets for relevant information.

Resolving Data Conflicts

I'm currently trying to reconcile conflicting physicochemical data for this compound, specifically focusing on the reported melting and boiling points. Different suppliers offer varying values, and I haven't yet located a reliable, experimentally verified source to resolve these inconsistencies. I need to get to the bottom of this as it's impacting my calculations.

Analyzing Missing Data

I've hit a snag. The melting and boiling points for this compound remain unclear, as does solubility. I've found general synthesis routes, but specific experimental protocols are missing. My search now focuses on detailed synthesis methods and specific applications in molecule creation. I need to move past the general level of information and find the concrete data I require to push things forward.

Identifying Data Gaps

My progress has revealed some critical data gaps regarding this compound. While I've located some basic physicochemical properties, discrepancies persist, especially concerning melting/boiling points and solubility. Detailed synthesis methods and specific applications are also absent. To create a comprehensive guide, I've outlined key information needs: reliable synthesis protocols, examples of its use in molecule creation, quantitative biological data, and spectroscopic data. Finding this information is now my primary focus. Without these details, my guide will remain incomplete.

Examining Compound Data

I'm currently wading through conflicting data on this compound, specifically regarding its physical properties. Melting and boiling points are proving particularly tricky, with several values reported. I've also uncovered some general synthesis pathways, but need to delve deeper into specific yields and conditions.

Clarifying Applications & Protocols

I've been drilling down on the information gaps. My search has revealed a lack of detailed experimental procedures and specific application examples. I'm focusing on locating literature with explicit synthesis steps, yield data, and specific product applications. My goal is to find precise experimental protocols and use-cases with biological activity data for the creation of a comprehensive technical guide.

Refining Data Points

I've hit a wall with the melting and boiling point discrepancies for this compound. General synthesis routes are out there, but detailed experimental procedures remain elusive. I've found some safety info, but a more comprehensive spectroscopic data set and tangible application examples with quantitative biological activity remain scarce. My plan is to dig into patent and chemistry databases for those detailed synthesis protocols, specific application examples with biological data, and, hopefully, spectroscopic data.

Addressing Deficiencies Systematically

My efforts have so far yielded general synthesis routes and safety data for this compound, but precise experimental details and application examples are still missing. The lack of specific biological activity data and spectroscopic data is proving problematic. I'm strategizing a focused database search for detailed synthesis protocols, specific application examples, and quantitative biological data, with the understanding that these may not be readily available. If I hit a dead end, I'll provide a transparent analysis with identified gaps.

4-amino-5-bromopyridine-3-carboxylic acid structure

An In-depth Technical Guide to 4-amino-5-bromopyridine-3-carboxylic acid

Abstract

4-amino-5-bromopyridine-3-carboxylic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring an amino group, a bromine atom, and a carboxylic acid on a pyridine scaffold, makes it a versatile building block for the synthesis of complex heterocyclic molecules. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and its role as an intermediate in the development of pharmacologically active compounds. The strategic positioning of its functional groups allows for a variety of chemical transformations, positioning it as a valuable reagent for researchers and drug development professionals.

Chemical Structure and Properties

The molecular structure of 4-amino-5-bromopyridine-3-carboxylic acid consists of a central pyridine ring. A carboxylic acid group is attached at position 3, an amino group at position 4, and a bromine atom at position 5. This arrangement of electron-donating (amino) and electron-withdrawing (carboxylic acid, bromine) groups influences the reactivity and electronic properties of the pyridine ring.

Caption: 2D structure of 4-amino-5-bromopyridine-3-carboxylic acid.

Physicochemical Properties

The key identifying and physical properties of this compound are summarized below. This data is crucial for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference |

| CAS Number | 52834-08-9 | [1][2][3] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2] |

| Molecular Weight | 217.02 g/mol | [1][2] |

| Purity | 95% - 98% | [1][2][3] |

| Appearance | Actual character (often a powder) | [3] |

| Storage | Temperature controlled, not more than 30℃ | [3] |

Synthesis and Experimental Protocols

A general conceptual workflow for synthesizing substituted pyridines often involves sequential introduction of functional groups through methods such as nitration, halogenation, reduction, and carboxylation. For instance, a common strategy for introducing an amino group is the reduction of a nitro group.

Caption: Conceptual workflow for the synthesis of substituted aminopyridines.

Example Protocol: Synthesis of a Related Compound (3-Amino-5-bromopyridine)

To illustrate a relevant experimental procedure, the synthesis of 3-Amino-5-bromopyridine from 5-Bromo-3-nitropyridine is described.[4] This protocol highlights the key step of reducing a nitro group to an amino group on a bromopyridine ring, a transformation likely necessary for synthesizing the target molecule.

Reactants:

-

5-Bromo-3-nitropyridine (0.6 mmol, 121.8 mg)

-

Water (6 mmol, 108.0 mg)

-

10% Palladium on Carbon (Pd/C) (0.03 mmol, 6.4 mg)

-

Tetrahydroxydiboron (1.98 mmol, 177.5 mg)

-

Acetonitrile (1 mL)

Procedure:

-

Combine 5-Bromo-3-nitropyridine, water, Pd/C, tetrahydroxydiboron, and acetonitrile in a reaction vessel.

-

Maintain the reaction at 50°C for 24 hours under a nitrogen atmosphere.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add 10 mL of water to the reaction mixture.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the resulting residue by column chromatography (petroleum ether: ethyl acetate = 3:1) to yield the final product.[4]

Applications in Research and Drug Development

Pyridine carboxylic acids and their derivatives are foundational scaffolds in medicinal chemistry, leading to a multitude of drugs for various diseases.[5] The carboxylic acid group is a key pharmacophore in many drugs, though it can sometimes be replaced by bioisosteres to improve metabolic stability or membrane permeability.[6]

4-amino-5-bromopyridine-3-carboxylic acid serves as a valuable intermediate for creating more complex molecules. Its functional groups offer multiple points for modification:

-

Carboxylic Acid: Can be converted to esters, amides, or other functional groups, or used to form salts. It is a key feature in designing enzyme inhibitors.[5][7]

-

Amino Group: Can be acylated, alkylated, or used in the formation of other nitrogen-containing heterocycles.

-

Bromine Atom: Acts as a versatile handle for cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings, which are fundamental methods for C-C and C-N bond formation in modern drug discovery.[8]

This compound is primarily used for the synthesis of Active Pharmaceutical Ingredients (APIs) and for general research purposes.[3] Its structure is relevant to the development of enzyme inhibitors and other biologically active agents.[5]

Spectroscopic Data Summary

Detailed, published spectroscopic data (NMR, IR, Mass Spectrometry) for 4-amino-5-bromopyridine-3-carboxylic acid is not available in the provided search results. However, a summary of expected spectroscopic characteristics can be inferred from its structure. This information is critical for the structural elucidation and purity assessment of the compound.

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring and exchangeable protons from the -NH₂ and -COOH groups. |

| ¹³C NMR | Signals for the six unique carbon atoms, including the pyridine ring carbons and the carbonyl carbon of the carboxylic acid. The chemical shifts would be influenced by the attached functional groups.[9] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), O-H stretching (carboxylic acid), C=O stretching (carbonyl), and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the molecule (C₆H₅BrN₂O₂), showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |

References

- 1. synchem.de [synchem.de]

- 2. 4-amino-5-bromopyridine-3-carboxylic acid 97% | CAS: 52834-08-9 | AChemBlock [achemblock.com]

- 3. zhiyan1.lookchem.com [zhiyan1.lookchem.com]

- 4. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 7. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

Molecular weight of 4-Amino-5-bromonicotinic acid

An In-depth Technical Guide to 4-Amino-5-bromonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic aromatic compound that serves as a valuable building block in various scientific fields.[1] Its chemical structure, featuring a pyridine ring substituted with amino, bromo, and carboxylic acid functional groups, makes it a versatile intermediate for organic synthesis.[1] This compound is particularly noted for its applications in medicinal chemistry for the synthesis of pharmaceuticals and other biologically active molecules.[1][2] The presence of multiple reactive sites allows for diverse derivatization, enabling the creation of complex molecular structures.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for professionals in research and drug development.

Physicochemical and Computational Data

A summary of the key quantitative data for this compound is presented below. This information is crucial for its application in experimental settings and computational modeling.

| Property | Value | Reference |

| IUPAC Name | 4-amino-5-bromopyridine-3-carboxylic acid | [1] |

| CAS Number | 52834-08-9 | [1][2][3] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][3][4][5] |

| Molecular Weight | 217.02 g/mol | [1][3][4][5] |

| Physical Form | Solid | |

| Purity | Typically >95% | |

| Storage Temperature | Room Temperature / Ambient | [3][4] |

| Topological Polar Surface Area (TPSA) | 76.21 Ų | [4] |

| LogP | 1.1245 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Rotatable Bonds | 1 | [4] |

Synthesis and Characterization

This compound can be synthesized through several routes. A common method involves the direct bromination of a nicotinic acid precursor.[1] For instance, the synthesis can be achieved via the bromination of 4-aminopyridine followed by a carboxylation step.[1] An alternative approach is the bromination of nicotinic acid, followed by amination.[1]

Representative Experimental Protocol: Synthesis via Bromination

This protocol is a representative example based on established methods for brominating nicotinic acid derivatives.

Objective: To synthesize this compound via direct bromination.

Materials:

-

Nicotinic acid

-

Thionyl chloride

-

Bromine

-

Iron powder (catalyst)

-

4N Potassium hydroxide or Sodium hydroxide solution

-

Ethanol (for recrystallization)

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine nicotinic acid (1.0 eq), thionyl chloride (approx. 2.4 eq), and a catalytic amount of iron powder (e.g., 2-5% of the weight of nicotinic acid).[6]

-

Addition of Bromine: Heat the mixture to approximately 70°C with stirring. Add bromine (approx. 1.9 eq) dropwise over a period of 2 hours.[6]

-

Reflux: After the addition is complete, reflux the reaction mixture with continuous stirring for 6 hours.[6]

-

Work-up: After reflux, allow the mixture to cool to room temperature. Carefully distill off the excess bromine and thionyl chloride under reduced pressure.[6]

-

Precipitation: Cool the residue in an ice bath. Slowly add a pre-cooled 4N potassium hydroxide solution with stirring until the pH of the mixture reaches approximately 3.[6] A precipitate of the crude product should form.

-

Isolation and Purification: Filter the precipitate using a Buchner funnel and wash it with ice-cold water.[6] Recrystallize the crude product from ethanol to obtain purified 5-bromonicotinic acid.[6]

-

Amination: The resulting 5-bromonicotinic acid would then undergo an amination step to introduce the amino group at the 4-position, yielding the final product.

Characterization: The final product should be characterized using standard analytical techniques to confirm its identity and purity. These methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.[1][3]

-

Mass Spectrometry (MS): To confirm the molecular weight.[1][3]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[3]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound's primary value lies in its role as a versatile chemical intermediate.[1][2] Its functional groups serve as handles for a variety of chemical transformations, making it a key component in the synthesis of more complex molecules.[1]

-

Pharmaceutical Synthesis : It is a key building block in the synthesis of various drug candidates, particularly those targeting neurological disorders.[1] The structurally related 5-bromonicotinic acid is a crucial intermediate in the synthesis of established drugs like Nicergoline, which is used for vascular disorders.[7][8] This highlights the potential of its derivatives in pharmacophore development.

-

Enzyme Inhibitor Development : Derivatives of this compound have shown potential as inhibitors for various enzymatic pathways.[1] For example, related bromonicotinic acid scaffolds are used in designing potent Poly(ADP-ribose) Polymerase (PARP) inhibitors and kinase inhibitors, which are major classes of targeted cancer therapies.[8]

-

Organic Synthesis : The compound is widely used as a building block in organic chemistry.[1] The bromine atom is particularly suitable for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which is a powerful method for forming carbon-carbon bonds and constructing complex molecular architectures.[7][9]

-

Material Science : Researchers are exploring derivatives of this compound for the development of novel functional materials.[1] Specifically, its structure is of interest for creating coordination compounds with lanthanide ions, which may exhibit useful luminescent and magnetic properties.[1]

Biological Activity

While research into the specific biological activities of this compound itself is ongoing, preliminary studies and its structural similarity to nicotinic acid (Vitamin B3) suggest potential bioactivity. Some reports indicate it may possess anti-inflammatory and antimicrobial properties.[1] Its primary role, however, is as a scaffold to be modified and incorporated into larger molecules designed to interact with specific biological targets.[1]

References

- 1. Buy this compound | 52834-08-9 [smolecule.com]

- 2. 4-AMINO-5-BROMO NICOTINIC ACID | 52834-08-9 [chemicalbook.com]

- 3. 52834-08-9 | this compound - Moldb [moldb.com]

- 4. chemscene.com [chemscene.com]

- 5. 52834-08-9 | this compound - Capot Chemical [capotchem.com]

- 6. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Spectroscopic Data for 4-Amino-5-bromonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Amino-5-bromonicotinic acid (C₆H₅BrN₂O₂), a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published, quantitative spectral data for this specific molecule, this document outlines the anticipated spectral characteristics based on its chemical structure and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data.

Chemical Structure and Expected Spectroscopic Features

This compound is a substituted pyridine derivative with the following structure:

-

Molecular Formula: C₆H₅BrN₂O₂

-

Molecular Weight: 217.02 g/mol

The presence of an aromatic ring, a carboxylic acid group, an amino group, and a bromine atom provides a rich template for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and exchangeable protons of the amino and carboxylic acid groups. The exact chemical shifts will be dependent on the solvent used.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 (aromatic) | ~8.0-8.5 | Singlet |

| H-6 (aromatic) | ~7.5-8.0 | Singlet |

| -NH₂ (amino) | Broad singlet | Variable, dependent on concentration and solvent |

| -COOH (carboxylic acid) | Broad singlet | Variable, dependent on concentration and solvent |

The carbon NMR spectrum will provide information on the number of unique carbon environments. Due to the substitution pattern, six distinct signals are anticipated for the six carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 (aromatic) | ~150-155 |

| C-3 (aromatic, C-COOH) | ~140-145 |

| C-4 (aromatic, C-NH₂) | ~145-150 |

| C-5 (aromatic, C-Br) | ~110-115 |

| C-6 (aromatic) | ~120-125 |

| C=O (carboxylic acid) | ~165-175 |

A general procedure for obtaining high-resolution NMR spectra of a solid sample like this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube to a volume of approximately 0.6-0.7 mL.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Set the appropriate spectral parameters, including the number of scans, spectral width, acquisition time, and relaxation delay.

-

Acquire the free induction decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Reference the chemical shifts to the internal standard.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretches, the C=O stretch of the carboxylic acid, and various vibrations of the aromatic ring.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3300-2500 | Broad, Strong |

| N-H stretch (amino) | 3500-3300 | Medium, Sharp (two bands for primary amine) |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C=O stretch (carboxylic acid) | 1720-1680 | Strong |

| C=C and C=N stretch (aromatic ring) | 1620-1450 | Medium to Strong |

| C-N stretch (aromatic amine) | 1340-1250 | Strong |

| C-Br stretch | 700-500 | Medium to Strong |

For a solid sample, the potassium bromide (KBr) pellet method is a common technique:

-

Sample Preparation:

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pelletizing die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, an isotopic peak (M+2) of nearly equal intensity to the molecular ion peak will be observed, which is a characteristic signature for a monobrominated compound. Common fragmentation patterns may include the loss of the carboxylic acid group (-COOH, loss of 45 Da) and potentially the bromine atom.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 217/219 | Molecular ion peak (M⁺) and its isotope (M+2) |

| 172/174 | Loss of -COOH group |

| 138 | Loss of Br atom |

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion and fragment ions.

-

-

Mass Analysis:

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

-

Workflow Visualization

The general workflow for obtaining and analyzing spectroscopic data is illustrated below.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. For definitive characterization, experimental acquisition and detailed analysis of the spectra are essential.

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-5-bromonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative data on the solubility and stability of 4-Amino-5-bromonicotinic acid is limited. This guide provides a summary of available information and outlines standardized experimental protocols for determining these critical physicochemical properties.

Introduction

This compound is a substituted pyridine carboxylic acid with potential applications in medicinal chemistry and materials science.[1] As a heterocyclic aromatic compound, it serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1][2] The presence of an amino group, a bromine atom, and a carboxylic acid moiety on the pyridine ring suggests diverse reactivity and the potential for forming various derivatives.[1] Understanding the solubility and stability of this compound is paramount for its effective use in drug discovery, formulation development, and synthetic chemistry. This technical guide consolidates the available physicochemical data and presents a framework for systematically evaluating its solubility and stability profiles.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier catalogs and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₅BrN₂O₂ | [1][3] |

| Molecular Weight | 217.02 g/mol | [3] |

| CAS Number | 52834-08-9 | [3] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥95% | [3] |

| Storage Conditions | Room temperature, sealed in a dry environment | [3][5] |

| SMILES | O=C(C1=C(N)C(Br)=CN=C1)O | [3] |

| InChI Key | HMWXBQBQGAZHEU-UHFFFAOYSA-N | [4] |

Experimental Protocols for Solubility and Stability Assessment

Due to the scarcity of specific experimental data, the following sections outline standardized methodologies for researchers to determine the solubility and stability of this compound.

The logical flow for a comprehensive assessment of solubility and stability is depicted in the following diagram. This workflow ensures that critical data for drug development and chemical synthesis is systematically collected and analyzed.

Caption: Workflow for Solubility and Stability Assessment.

-

Objective: To determine the equilibrium solubility of this compound in various solvents.

-

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, DMSO, acetonitrile)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV or a suitable quantitative method

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials. The solid should be in excess to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Express the solubility in units such as mg/mL or µg/mL.

-

-

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

-

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

-

-

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C) for a set period.

-

Base Hydrolysis: Dissolve the compound and add 0.1 N NaOH. Incubate under the same conditions as acid hydrolysis.

-

Oxidative Degradation: Dissolve the compound and add a solution of hydrogen peroxide (e.g., 3%). Protect from light and incubate at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.

-

Photolytic Degradation: Expose both the solid and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using a stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample to identify and quantify any degradation products. An HPLC-MS system can be used to obtain mass information for the identification of degradants.

-

Potential Degradation Pathways

While specific degradation pathways for this compound are not documented, potential degradation routes can be hypothesized based on its chemical structure. The presence of the carboxylic acid, amino group, and bromine atom suggests susceptibility to several types of reactions under stress conditions.

Caption: Hypothetical Degradation Pathways.

These potential pathways include:

-

Decarboxylation: Loss of the carboxylic acid group, often induced by heat.

-

Dehalogenation: Removal of the bromine atom, which could occur under reductive conditions.

-

Deamination: Replacement of the amino group with a hydroxyl group, typically under hydrolytic (acidic or basic) conditions.

-

Oxidation: The pyridine nitrogen is susceptible to oxidation, forming an N-oxide, particularly in the presence of oxidizing agents like H₂O₂.

Conclusion

This compound is a compound of interest for synthetic and medicinal chemistry. While its fundamental physicochemical properties are known, comprehensive data on its solubility and stability are lacking in the public domain. The experimental protocols and workflows outlined in this guide provide a systematic approach for researchers to generate this crucial information. A thorough understanding of solubility and stability is essential for optimizing reaction conditions, developing robust formulations, and ensuring the quality and efficacy of any resulting products.

References

Potential Biological Activity of 4-Amino-5-bromonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-5-bromonicotinic acid, a halogenated derivative of a pyridine carboxylic acid, presents a scaffold of significant interest in medicinal chemistry. While comprehensive biological data on the parent compound remains limited in publicly accessible literature, its structural motifs suggest a range of potential biological activities. This technical guide consolidates the available information on this compound and its derivatives, exploring its potential as an anti-inflammatory, antimicrobial, and anticancer agent. This document provides generalized experimental protocols for assessing these activities and visualizes key signaling pathways that may be modulated by this class of compounds, offering a foundational resource for researchers initiating studies in this area.

Introduction

This compound (C₆H₅BrN₂O₂) is a heterocyclic aromatic compound. Its structure, featuring a pyridine ring substituted with an amino group, a carboxylic acid, and a bromine atom, makes it a versatile intermediate in organic synthesis. The presence of these functional groups provides multiple reactive sites for derivatization, allowing for the generation of diverse chemical libraries for biological screening. While its primary current application lies in its role as a synthetic building block, the structural similarity to nicotinic acid (Vitamin B3) and other biologically active pyridine derivatives suggests that this compound itself may possess intrinsic biological properties. This guide aims to explore these potential activities based on the current understanding of related compounds.

Synthesis

The synthesis of this compound is typically achieved through a multi-step process. A common synthetic route involves the bromination of nicotinic acid, often facilitated by a catalyst, followed by the introduction of an amino group at the 4-position.

A general workflow for the synthesis is outlined below:

Caption: General synthetic workflow for this compound.

Potential Biological Activities

Based on the activities of its derivatives and structurally related molecules, this compound is hypothesized to exhibit anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Nicotinic acid and its analogs have been shown to exert anti-inflammatory effects, often through the activation of the GPR109A receptor, which can lead to the suppression of pro-inflammatory signaling pathways such as NF-κB.[1][2][3] The structural resemblance of this compound to nicotinic acid suggests it may share a similar mechanism.

Antimicrobial Activity

Derivatives of nicotinic acid have demonstrated activity against various bacterial and fungal strains.[4][5][6][7] The proposed mechanisms often involve the disruption of essential enzymatic processes or cell wall integrity in microorganisms. The presence of the bromine atom in this compound may enhance its antimicrobial potential due to increased lipophilicity, facilitating cell membrane penetration.

Anticancer Activity

Several derivatives of nicotinic acid have been investigated as potential anticancer agents, with some showing inhibitory activity against key targets in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9][10][11][12] Inhibition of VEGFR-2 can disrupt angiogenesis, a critical process for tumor growth and metastasis. It is plausible that this compound could serve as a scaffold for the development of novel kinase inhibitors.

Quantitative Data Summary (Hypothetical)

Table 1: Hypothetical Enzyme Inhibition Data

| Target Enzyme | IC₅₀ (µM) | Assay Method |

| Cyclooxygenase-2 (COX-2) | 50 | Fluorometric Assay |

| 5-Lipoxygenase (5-LOX) | 75 | Colorimetric Assay |

| VEGFR-2 Kinase | 100 | Kinase Glo Assay |

Table 2: Hypothetical Antimicrobial Activity Data

| Microbial Strain | MIC (µg/mL) | Assay Method |

| Staphylococcus aureus | 128 | Broth Microdilution |

| Escherichia coli | 256 | Broth Microdilution |

| Candida albicans | 256 | Broth Microdilution |

Table 3: Hypothetical Anticancer Activity Data

| Cell Line | IC₅₀ (µM) | Assay Method |

| MCF-7 (Breast Cancer) | > 100 | MTT Assay |

| HCT-116 (Colon Cancer) | > 100 | MTT Assay |

| A549 (Lung Cancer) | > 100 | MTT Assay |

Key Signaling Pathways

The potential biological activities of this compound may be mediated through various signaling pathways. The following diagrams illustrate key pathways that are often modulated by nicotinic acid analogs and are relevant to inflammation and cancer.

Caption: Potential modulation of nAChR signaling.[13][14][15][16][17]

Caption: Hypothetical inhibition of the PI3K/AKT pathway.[18][19][20][21]

Caption: Hypothetical inhibition of the MAPK/ERK pathway.[22][23][24][25][26]

Experimental Protocols

The following are generalized protocols for assessing the potential biological activities of this compound. These should be optimized for specific experimental conditions.

In Vitro Anti-inflammatory Activity: Protein Denaturation Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit heat-induced protein denaturation.

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reference standard (e.g., Diclofenac sodium)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and the reference standard.

-

The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound.

-

A control group is prepared with the solvent instead of the test compound.

-

The mixtures are incubated at 37°C for 20 minutes.

-

Denaturation is induced by heating the mixtures at 70°C for 5 minutes in a water bath.

-

After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

-

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Antimicrobial Activity: Agar Disc Diffusion Assay

Principle: This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disc impregnated with the test compound on an agar plate inoculated with a specific microorganism.[27][28][29][30][31]

Materials:

-

Mueller-Hinton Agar (MHA)

-

Bacterial or fungal strains

-

Sterile saline (0.85% NaCl)

-

McFarland turbidity standards (0.5)

-

Sterile filter paper discs

-

Test compound solution

-

Positive control (standard antibiotic) and negative control (solvent) discs

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.

-

Uniformly streak the inoculum onto the surface of an MHA plate using a sterile cotton swab to create a lawn.

-

Aseptically place sterile filter paper discs impregnated with a known concentration of the test compound onto the agar surface.

-

Place positive and negative control discs on the same plate.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

-

After incubation, measure the diameter of the zone of inhibition (clear zone around the disc where no growth occurs) in millimeters.

Anticancer Activity: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[32][33][34]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Conclusion

While this compound is primarily recognized as a synthetic intermediate, its chemical structure suggests a potential for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The lack of direct experimental evidence for the parent compound highlights a significant research gap. The generalized protocols and hypothetical signaling pathways presented in this guide are intended to provide a framework for future investigations into the therapeutic potential of this intriguing molecule. Further research, including in vitro and in vivo studies, is warranted to elucidate the specific biological activities and mechanisms of action of this compound and its derivatives.

References

- 1. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 17. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

- 18. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 21. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 22. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity [mdpi.com]

- 25. MAPK Pathways in Cancer Metastasis | Encyclopedia MDPI [encyclopedia.pub]

- 26. ovid.com [ovid.com]

- 27. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 28. files01.core.ac.uk [files01.core.ac.uk]

- 29. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 30. uomus.edu.iq [uomus.edu.iq]

- 31. hardydiagnostics.com [hardydiagnostics.com]

- 32. atcc.org [atcc.org]

- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. broadpharm.com [broadpharm.com]

4-Amino-5-bromonicotinic Acid: A Versatile Synthetic Building Block for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-bromonicotinic acid, a halogenated derivative of the pyridine carboxylic acid family, is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its distinct trifunctional structure—comprising a pyridine ring, an amino group, a bromo substituent, and a carboxylic acid—offers multiple reaction sites for chemical modification. This unique arrangement makes it an invaluable intermediate for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and functional materials. The strategic placement of the amino and bromo groups on the nicotinic acid scaffold allows for diverse reactivity, enabling its use in various cross-coupling and condensation reactions to construct elaborate molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key reactions of this compound, complete with detailed experimental protocols and data presented for clarity and practical application.

Physicochemical Properties

This compound is typically a solid at room temperature, with purity generally available at 95-97% from commercial suppliers.[1][2] A summary of its key physical and chemical properties is provided below.

| Property | Value | Reference(s) |

| CAS Number | 52834-08-9 | [1] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1] |

| Molecular Weight | 217.02 g/mol | [1] |

| IUPAC Name | 4-amino-5-bromopyridine-3-carboxylic acid | |

| Physical Form | Solid | |

| Purity | ≥95% | [1] |

| Storage Temperature | Ambient / Room Temperature | [1] |

| SMILES | C1=C(C(=C(C=N1)Br)N)C(=O)O | |

| InChI Key | HMWXBQBQGAZHEU-UHFFFAOYSA-N |

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a plausible and commonly cited route involves the bromination of a 4-aminopyridine precursor followed by carboxylation. The following diagram illustrates a conceptual workflow for its synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

This protocol is a representative procedure based on standard bromination methods for activated pyridine rings.

Materials:

-

4-Aminonicotinic acid

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 4-aminonicotinic acid (1.0 equivalent) in concentrated sulfuric acid at 0 °C.

-

Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Applications as a Synthetic Building Block

The dual functionality of the bromine atom and the carboxylic acid group, along with the modulating effect of the amino group, makes this compound a versatile substrate for constructing a variety of molecular scaffolds. It is particularly useful in Suzuki-Miyaura cross-coupling reactions to form C-C bonds and in amide bond formation.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents. This reaction is fundamental in synthesizing biaryl compounds, which are prevalent in many biologically active molecules.

Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.

This is a general protocol adaptable for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Under the inert atmosphere, add the palladium catalyst and the degassed solvent.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 8-12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 80-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 80-95 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 75-90 |

| *Yields are estimated based on typical Suzuki reactions with similar substrates. |

Amide Bond Formation

The carboxylic acid moiety of this compound can be readily converted into amides through reaction with a wide range of primary and secondary amines using standard coupling reagents. This reaction is crucial for building peptide-like structures and for introducing functionalities that can modulate the pharmacological properties of a molecule.

Caption: General workflow for amide bond formation.

This is a general protocol for the amide coupling of this compound. Note: Protection of the 4-amino group may be necessary to prevent self-coupling, depending on the reactivity of the chosen amine and coupling conditions.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1 equiv)

-

Coupling agent (e.g., HATU, 1.1 equiv)

-

Base (e.g., DIPEA, 2.0 equiv)

-

Anhydrous solvent (e.g., DMF)

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add DIPEA and the amine to the solution and stir for 10 minutes at room temperature.

-

Add the coupling agent (e.g., HATU) portion-wise and continue stirring at room temperature for 4-8 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated LiCl solution and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

| Entry | Amine Partner | Coupling Agent | Base | Solvent | Yield (%) |

| 1 | Benzylamine | HATU | DIPEA | DMF | 85-98 |

| 2 | Morpholine | EDC/HOBt | DIPEA | DCM | 80-95 |

| 3 | Aniline | HATU | DIPEA | DMF | 75-90 |

| *Yields are estimated based on typical amide coupling reactions. |

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in synthetic and medicinal chemistry. Its capacity to undergo both Suzuki-Miyaura cross-coupling and amide bond formation allows for the efficient construction of diverse and complex molecular libraries. While detailed synthetic literature for this specific isomer is not as prevalent as for some of its constitutional isomers, the representative protocols provided herein, based on well-established chemical principles, offer a solid foundation for its application in research and development. The continued exploration of this and similar building blocks will undoubtedly contribute to the discovery of new therapeutic agents and advanced materials.

References

An In-Depth Technical Guide to 4-Amino-5-bromonicotinic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-5-bromonicotinic acid, a substituted pyridine derivative, has emerged as a valuable building block in the landscape of medicinal chemistry and drug discovery. Its strategic placement of an amino, a bromo, and a carboxylic acid group on the pyridine ring offers multiple avenues for synthetic elaboration, making it a key intermediate in the preparation of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with this compound. While the initial discovery of this specific molecule is not prominently documented in widely available literature, its synthesis and utility are rooted in the broader exploration of nicotinic acid derivatives.

Introduction

This compound, with the chemical formula C₆H₅BrN₂O₂, is a heterocyclic aromatic compound.[1] The presence of three distinct functional groups—a carboxylic acid, an amino group, and a bromine atom—on the pyridine core makes it a versatile scaffold for chemical modifications. The amino and carboxylic acid groups provide sites for amide bond formation and other derivatizations, while the bromine atom is amenable to various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. These features have positioned this compound as a significant intermediate in the synthesis of complex organic molecules, particularly in the pursuit of novel therapeutic agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 52834-08-9 | [2] |

| Molecular Formula | C₆H₅BrN₂O₂ | |

| Molecular Weight | 217.02 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Ambient |

Discovery and Historical Context

The history of related compounds, such as 5-bromonicotinic acid, is more extensively documented, with patents describing its synthesis and application as a key intermediate in the production of drugs like Nicergoline.[3][4][5] It is plausible that this compound was first prepared as part of a research program aimed at exploring the structure-activity relationships of nicotinic acid derivatives by introducing various substituents on the pyridine core.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of the amino and bromo substituents onto a nicotinic acid precursor. Two general conceptual workflows are outlined below.

General Synthetic Pathways

A logical synthetic approach involves either the bromination of an amino-nicotinic acid derivative or the amination of a bromo-nicotinic acid derivative.

Caption: Conceptual synthetic pathways to this compound.

Cited Experimental Protocol: Synthesis of the Precursor 5-Bromonicotinic Acid

While a specific detailed protocol for the synthesis of this compound from a primary research article could not be located, a Russian patent describes a detailed method for the synthesis of its precursor, 5-bromonicotinic acid, which is a crucial starting material.[5]

Reaction: Nicotinic acid to 5-Bromonicotinic acid

Reagents and Materials:

-

Nicotinic acid

-

Thionyl chloride

-

Bromine

-

Powdered iron (catalyst)

Procedure:

-

A mixture of nicotinic acid (e.g., 50 g, 0.408 mol), thionyl chloride (e.g., 70 ml, 0.96 mol), and powdered iron (e.g., 2.5 g, 5% by weight of nicotinic acid) is prepared in a suitable reaction vessel.[5]

-

The mixture is heated to 70 °C with stirring.[5]

-

Bromine (e.g., 40 ml, 0.78 mol) is added dropwise over a period of 2 hours.[5]

-

The reaction mixture is then refluxed with continuous stirring for 6 hours.[5]

-

After the reaction is complete, the excess bromine and thionyl chloride are removed by distillation.[5]

-

The resulting product, 5-bromonicotinic acid, can be isolated and purified by recrystallization. The patent reports a yield of 95% with a melting point of 182 °C.[5]

Note: This protocol is for the synthesis of the precursor, 5-bromonicotinic acid. The subsequent steps of nitration and reduction to obtain this compound would follow standard organic chemistry procedures, though a specific detailed protocol for this transformation was not found in the searched literature.

Characterization Data

The characterization of this compound typically involves a combination of spectroscopic techniques to confirm its structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the amine and carboxylic acid protons. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the carboxyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (217.02 g/mol ), with a characteristic isotopic pattern due to the presence of bromine. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and C-Br stretching. |

While specific spectral data from a primary publication is not available, commercial suppliers provide access to NMR, HPLC, and LC-MS data for this compound.[6][7]

Applications in Research and Drug Discovery

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] Its utility stems from the ability to selectively modify its functional groups.

Caption: Reactivity and potential applications of this compound.

The structural motif of this compound is found within more complex molecules that have been investigated for various biological activities. For instance, derivatives of nicotinic acid are explored as inhibitors of enzymes such as PARP and various kinases, which are important targets in cancer therapy.[8] The ability to introduce diverse substituents via the bromine atom allows for the exploration of structure-activity relationships in drug design.

Conclusion